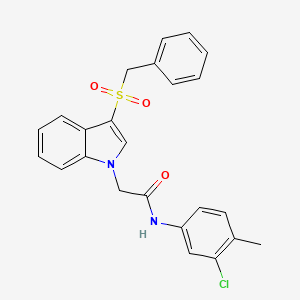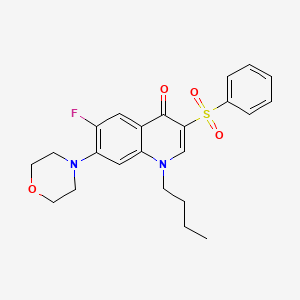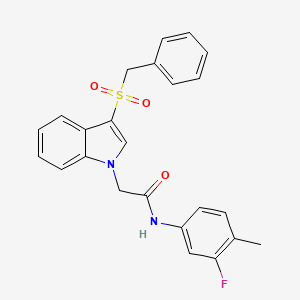
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, often referred to as “CMPSI”, is a small molecule drug that has been developed to treat a variety of diseases. It is a synthetic compound that is composed of three main components: a phenyl group, a chloro group, and a sulfonyl group. CMPSI has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. The mechanism of action of CMPSI is not completely understood, but it is believed to act on multiple pathways in the body.
Wirkmechanismus
The exact mechanism of action of CMPSI is not yet fully understood. However, it is believed to act on multiple pathways in the body. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CMPSI has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in signal transduction pathways. It is also believed to have anti-angiogenic properties, as it has been found to inhibit the growth of new blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPSI have been studied in a variety of animal models. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells in vitro. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and psoriasis. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMPSI in laboratory experiments is its low toxicity. It has been found to be generally well-tolerated in animals and to have a low risk of adverse effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using CMPSI in laboratory experiments. For example, it is not very stable in solution and can easily degrade over time. Additionally, it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for the research of CMPSI. One potential direction is to further investigate its potential anti-cancer properties. Additionally, further research could be done to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research could be done to investigate its potential use in combination with other drugs, such as immunomodulators or chemotherapeutics. Finally, further research could be done to investigate its potential use as an adjuvant therapy for other diseases.
Synthesemethoden
CMPSI is synthesized through a process known as “Suzuki coupling”. This method involves the use of a palladium catalyst to combine two different organic compounds. In the case of CMPSI, the two compounds are a chloro-methylphenyl group and a 3-phenylmethanesulfonyl-1H-indol-1-yl acetamide group. The resulting product is a compound with a molecular weight of 467.5 g/mol.
Wissenschaftliche Forschungsanwendungen
The potential applications of CMPSI have been studied extensively in the scientific literature. It has been found to have promising anti-cancer properties, as it has been shown to inhibit the growth of various types of cancer cells in vitro. Additionally, CMPSI has been studied for its potential anti-inflammatory effects, as it has been found to reduce inflammation in animal models. It has also been found to have protective effects against oxidative stress and to be an effective antioxidant.
Eigenschaften
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-11-12-19(13-21(17)25)26-24(28)15-27-14-23(20-9-5-6-10-22(20)27)31(29,30)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFPLPRDRHSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510772.png)

![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)
![3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine](/img/structure/B6510801.png)
![2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510811.png)

![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)